molecular formula C11H14O4 B031584 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole CAS No. 87437-42-1

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole

Cat. No.: B031584
CAS No.: 87437-42-1
M. Wt: 210.23 g/mol
InChI Key: JYIZNARXTPKVTI-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole is a derivative within the benzodioxole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole typically involves the reaction of 2-methoxyethanol with protonated ethylene oxide, followed by a series of nucleophilic attacks and proton transfers . The reaction conditions often require a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protecting groups.

    Biology: Investigated for its potential as a bioactive compound in pest control.

    Medicine: Explored for its therapeutic properties, including potential anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action for 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanamine: Another compound with similar structural features, used in various chemical applications.

    Diethylene glycol dimethyl ether: Known for its use as a solvent and in organic synthesis.

Uniqueness

Its structural features also make it a versatile reagent in organic synthesis.

Properties

IUPAC Name

5-(2-methoxyethoxymethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-12-4-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIZNARXTPKVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531654
Record name 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87437-42-1
Record name 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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